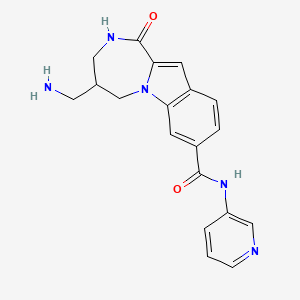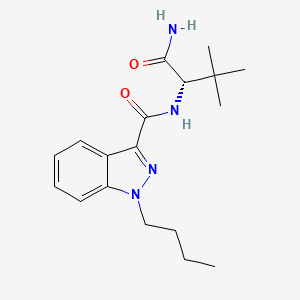
4-Dimethylamino-N-benzylcathinone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylamino-N-benzylcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
The synthesis of 4-Dimethylamino-N-benzylcathinone (hydrochloride) involves several steps. The synthetic route typically starts with the reaction of 4-dimethylaminobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Chemical Reactions Analysis
4-Dimethylamino-N-benzylcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol.
Scientific Research Applications
4-Dimethylamino-N-benzylcathinone (hydrochloride) is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and quantification of synthetic cathinones in biological samples. Additionally, it is used in mass spectrometry and other analytical techniques to study the pharmacokinetics and metabolism of synthetic cathinones .
Mechanism of Action
The mechanism of action of 4-Dimethylamino-N-benzylcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts as a substrate for these transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the synaptic cleft, producing stimulant effects .
Comparison with Similar Compounds
4-Dimethylamino-N-benzylcathinone (hydrochloride) is similar to other synthetic cathinones such as methcathinone and mephedrone. it is unique in its specific structural modifications, which confer distinct pharmacological properties. Unlike methcathinone, which has a methyl group at the nitrogen atom, 4-Dimethylamino-N-benzylcathinone has a benzyl group, leading to differences in its interaction with monoamine transporters .
Similar Compounds
- Methcathinone
- Mephedrone
- 3,4-Methylenedioxy-N-benzylcathinone (benzylone)
Properties
CAS No. |
2740524-43-8 |
|---|---|
Molecular Formula |
C18H24Cl2N2O |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-(benzylamino)-1-[4-(dimethylamino)phenyl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-14(19-13-15-7-5-4-6-8-15)18(21)16-9-11-17(12-10-16)20(2)3;;/h4-12,14,19H,13H2,1-3H3;2*1H |
InChI Key |
IHYZNFBEYCRGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)N(C)C)NCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone](/img/structure/B10818798.png)




![(3R)-N-[8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanamido)pyrrolidine-1-carboxamide](/img/structure/B10818844.png)
![3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine](/img/structure/B10818852.png)
![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)
![N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818862.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818881.png)

![4-({4-[(2-acetylphenyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)-3-bromo-N-propylbenzamide](/img/structure/B10818891.png)
